REACTION_CXSMILES
|
C(C([C:14]1[N:22]2[C:17]([C:18](=[O:34])[NH:19][C:20](CC3C=CC(OC)=C(OC)C=3)=[N:21]2)=[C:16]([CH3:35])[N:15]=1)C/C=C/C1C=CC=CC=1)(=O)C.[BH4-].[Na+]>>[CH3:35][C:16]1[N:15]=[CH:14][N:22]2[C:17]=1[C:18](=[O:34])[NH:19][CH:20]=[N:21]2 |f:1.2|
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C\C=C\C1=CC=CC=C1)C1=NC(=C2C(NC(=NN21)CC2=CC(=C(C=C2)OC)OC)=O)C
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CN2N=CNC(C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |